molecular formula C17H17N3O4S B2467456 1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886904-94-5

1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2467456
CAS No.: 886904-94-5
M. Wt: 359.4
InChI Key: KUOGYEASNYEOSA-UHFFFAOYSA-N
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Description

1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrobenzyl group and a propylsulfonyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride, propylsulfonyl chloride, and benzimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, scaling up the synthesis, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acidic or basic aqueous solutions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound is used in studies to investigate its effects on various biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of benzimidazole derivatives and their interactions with biological macromolecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    1-(4-nitrobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: This compound has a methylsulfonyl group instead of a propylsulfonyl group, which may affect its solubility and biological activity.

    1-(4-nitrobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: The ethylsulfonyl group may provide different pharmacokinetic properties compared to the propylsulfonyl group.

    1-(4-nitrobenzyl)-2-(butylsulfonyl)-1H-benzo[d]imidazole: The butylsulfonyl group may result in different interactions with biological targets and affect the compound’s overall activity.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-2-11-25(23,24)17-18-15-5-3-4-6-16(15)19(17)12-13-7-9-14(10-8-13)20(21)22/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOGYEASNYEOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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